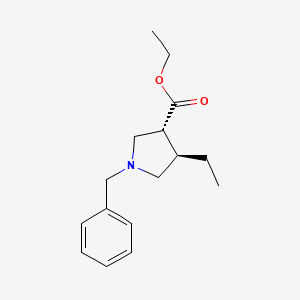

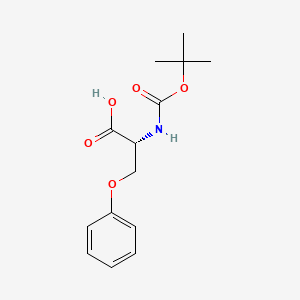

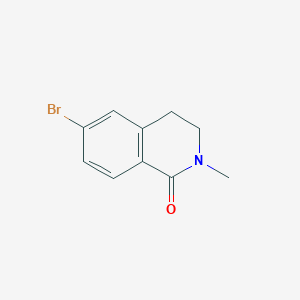

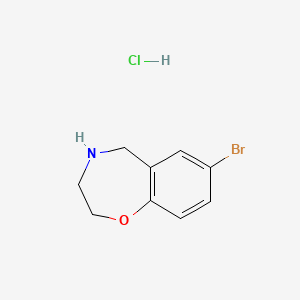

1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would involve identifying the compound’s chemical structure, functional groups, and molecular formula.

Synthesis Analysis

This would involve detailing the methods and reagents used to synthesize the compound, as well as any reaction conditions.Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, its reactivity, and the products it forms.Physical And Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Synthesis and Reaction Behavior

- The compound is used in the study of electrophilic addition of bromine to exocyclic dienes, producing various brominated products under different temperature conditions. This exploration helps in understanding the synthesis of functional agents used in the creation of many compounds (Altundas, 2019).

Reaction with Other Compounds

- Reactions involving bromomethyl cycloalkenyl sulfones and various sodium salts in different solvents lead to products of Michael-induced Ramberg-Bäcklund reaction, showing the compound's utility in complex organic synthesis (Vasin, Bolusheva, & Razin, 2012).

Cyclization Reactions

- The compound participates in base-induced cyclization reactions, which are significant for understanding substitution reactions in organic chemistry (Bottini, Corson, Frost, & Schear, 1972).

Radical Cyclization

- It is involved in sequential radical cyclization processes, particularly in the study of (bromomethyl)silyl ethers of terpenoid alcohols, demonstrating its role in detailed mechanism studies of radical reactions (Lakomy & Scheffold, 1993).

Regioselectivity Studies

- The compound is used in experiments to determine the effect of non-bonded interactions on the regioselectivity of cyclization, contributing to the broader understanding of chemical kinetics and reaction mechanisms (Beckwith & Lawrence, 1979).

Electrophilic Substitution Studies

- Research on electrophilic substitution with rearrangement involving the bromination of specific phenols utilizes this compound to discuss probable mechanisms in these reactions (Brittain, Mare, Newman, & Chin, 1982).

Structural Characterization

- It aids in synthesizing and characterizing structures like 5-bromo-2,3-dimethylphenol, which are crucial for understanding complex molecular architectures (Niestroj, Bruhn, & Maier, 1998).

Aromatization Studies

- Its derivatives are used in studying aromatization processes, particularly in the synthesis of substituted resorcinol monomethyl ethers (Shao & Clive, 2015).

Conformational Analysis

- The compound is involved in the conformational analysis of brominated cyclohexyl systems, contributing to the understanding of free energy differences between isomers and molecular conformations (Brecknell, Carman, Edwards, Hansford, Karoli, & Robinson, 1997).

Safety And Hazards

This would involve identifying any risks associated with handling or using the compound, as well as appropriate safety precautions.

Orientations Futures

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.

Please note that this is a general approach and the specific details would depend on the compound . For a specific compound like “1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. Alternatively, you could reach out to a chemist or a chemical supplier for more information. Please remember to handle all chemicals safely and only perform experiments under the supervision of a trained professional.

Propriétés

IUPAC Name |

1-bromo-2-(bromomethyl)-4,4-dimethylcyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Br2/c1-9(2)4-3-8(11)7(5-9)6-10/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYLRPHPDYKLJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)CBr)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1375522.png)

![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)